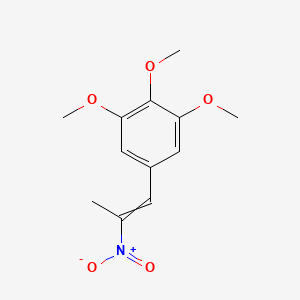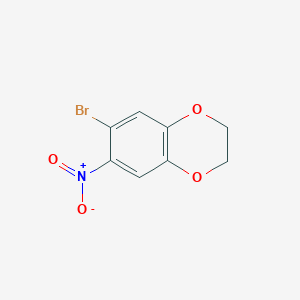![molecular formula C15H13FO4 B1298511 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-32-2](/img/structure/B1298511.png)
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid
Vue d'ensemble
Description
The compound 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a chemical entity that appears to be related to the field of organic chemistry, particularly involving benzyl esters and their derivatives. While the provided papers do not directly discuss this compound, they offer insights into similar chemical structures and reactions that can be used to infer properties and synthetic methods that may be applicable to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid.
Synthesis Analysis
The synthesis of related compounds involves the use of benzyl alcohol derivatives as protecting groups for carboxylic acids. For instance, 4-methoxy-α-methylbenzyl alcohol has been used as a new protecting group, and its esters can be hydrolyzed using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . This suggests that a similar approach could potentially be used for the synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid, where a 4-fluorobenzyl alcohol derivative could serve as the protecting group for the carboxylic acid function.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid has been determined using spectroscopic methods and X-ray crystallography . These techniques provide detailed information about the composition and arrangement of atoms within a molecule. The presence of fluorine, methoxy, and benzyl groups is known to influence the molecular geometry and intermolecular interactions, which can be analyzed through these methods.
Chemical Reactions Analysis
The chemical reactivity of benzyl esters and their derivatives is influenced by the presence of substituents on the benzene ring. For example, the introduction of a methoxy group can affect the electron density and thus the reactivity of the compound . Additionally, the presence of a fluorine atom can alter the chemical behavior due to its electronegativity and ability to participate in hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl ester derivatives are determined by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing and, consequently, the melting point, solubility, and stability of the compound . The presence of a fluorine atom can enhance the acidity of adjacent hydrogen atoms, affecting the compound's reactivity and interactions with other molecules .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has been conducted on the synthesis and characterization of various compounds that share structural similarities with "4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid", highlighting methodologies that could be applicable for its synthesis and analysis. For example, studies on the synthesis of benzyl and phenethyl alcohols with fluoro and trifluoromethyl substitutions offer insights into the chemical strategies that might be used for synthesizing and manipulating compounds like "4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid" for specific scientific applications (Marzi, Spitaleri, Mongin, & Schlosser, 2002).
Biological Activities and Potential Therapeutic Uses
Several studies have explored the biological activities of compounds structurally related to "4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid", indicating potential therapeutic applications. Research on the synthesis and anticancer activity of new oxazolone scaffolds, including derivatives of methoxybenzoic acid, suggests that these compounds could have significant biological activities and potential uses in cancer therapy (Biointerface Research in Applied Chemistry, 2020).
Material Science and Catalysis
Compounds with structural features similar to "4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid" have also been studied for their applications in material science, including the encapsulation of flavor molecules into nanoparticles for controlled release. This research demonstrates the utility of methoxybenzoic acid derivatives in creating nanomaterials with potential applications in food science and technology (Journal of nanoscience and nanotechnology, 2008).
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJAJGCDFZQVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231937 | |
| Record name | 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid | |
CAS RN |
113457-32-2 | |
| Record name | 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113457-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)




![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)
![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)
![6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1298451.png)
